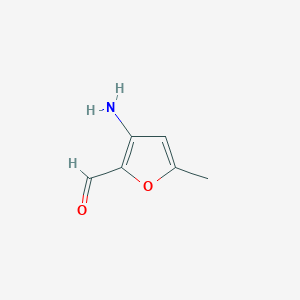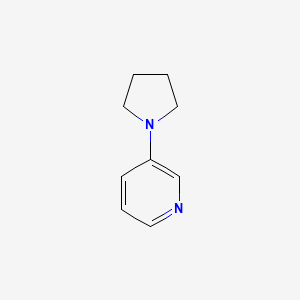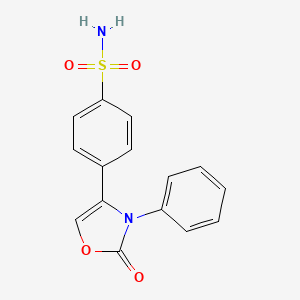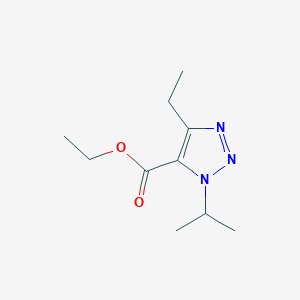![molecular formula C10H7NO4 B12878500 4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
4-Formylbenzo[d]oxazole-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylbenzo[d]oxazole-2-acetic acid is a heterocyclic compound that features a benzoxazole core with a formyl group at the 4-position and an acetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 4-formylbenzo[d]oxazole-2-acetic acid, typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids. One common method involves the reaction of 2-aminophenol with 4-formylbenzoic acid under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanocatalysts or metal catalysts can facilitate the reaction under milder conditions and shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 4-Formylbenzo[d]oxazole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
- Oxidation of the formyl group yields 4-carboxybenzo[d]oxazole-2-acetic acid.
- Reduction of the formyl group yields 4-hydroxymethylbenzo[d]oxazole-2-acetic acid.
- Substitution reactions yield various substituted benzoxazole derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Mecanismo De Acción
The biological activity of 4-formylbenzo[d]oxazole-2-acetic acid is attributed to its ability to interact with various molecular targets. The benzoxazole core can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The formyl and acetic acid groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Benzoxazole: The parent compound, lacking the formyl and acetic acid groups.
4-Formylbenzoxazole: Similar structure but without the acetic acid moiety.
2-Acetic acid benzoxazole: Lacks the formyl group.
Uniqueness: 4-Formylbenzo[d]oxazole-2-acetic acid is unique due to the presence of both the formyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C10H7NO4 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
2-(4-formyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H7NO4/c12-5-6-2-1-3-7-10(6)11-8(15-7)4-9(13)14/h1-3,5H,4H2,(H,13,14) |
Clave InChI |
NWUOIKXOTQHPMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)

![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)

![2-(Chloromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12878466.png)


